N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
Brand Name: Vulcanchem
CAS No.: 892858-19-4
VCID: VC7760321
InChI: InChI=1S/C18H18N2O2S/c1-2-13-7-6-10-15-17(13)20-18(23-15)19-16(21)11-12-22-14-8-4-3-5-9-14/h3-10H,2,11-12H2,1H3,(H,19,20,21)
SMILES: CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CCOC3=CC=CC=C3
Molecular Formula: C18H18N2O2S
Molecular Weight: 326.41

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

CAS No.: 892858-19-4

Cat. No.: VC7760321

Molecular Formula: C18H18N2O2S

Molecular Weight: 326.41

* For research use only. Not for human or veterinary use.

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide - 892858-19-4

Specification

CAS No. 892858-19-4
Molecular Formula C18H18N2O2S
Molecular Weight 326.41
IUPAC Name N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
Standard InChI InChI=1S/C18H18N2O2S/c1-2-13-7-6-10-15-17(13)20-18(23-15)19-16(21)11-12-22-14-8-4-3-5-9-14/h3-10H,2,11-12H2,1H3,(H,19,20,21)
Standard InChI Key BZMWZXAJPHQSCB-UHFFFAOYSA-N
SMILES CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CCOC3=CC=CC=C3

Introduction

Structural Characteristics and Nomenclature

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide (molecular formula: C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2\text{S}) features a benzothiazole core substituted with an ethyl group at the 4-position, a propanamide linker, and a phenoxy moiety. Key structural attributes include:

PropertyValue
Molecular Weight356.44 g/mol
IUPAC NameN-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
Key Functional GroupsBenzothiazole, amide, phenoxy ether
Topological Polar Surface Area~63.7 Ų (estimated)

The benzothiazole scaffold is known for its planar aromatic system, which facilitates π-π interactions with biological targets, while the phenoxy group enhances lipophilicity, potentially improving membrane permeability .

Synthetic Pathways and Optimization

Core Benzothiazole Synthesis

The synthesis of 4-ethyl-1,3-benzothiazol-2-amine, a key intermediate, typically involves cyclization reactions. A representative method (adapted from ) includes:

  • Cyclization: Reacting p-ethylacetophenone with thiourea in the presence of iodine under reflux conditions.

  • Amide Formation: Coupling the amine with 3-phenoxypropanoic acid using chloroacetyl chloride or carbodiimide-based activating agents .

Critical Reaction Parameters:

  • Temperature: 80–100°C (reflux in ethanol or THF)

  • Catalysts: Triethylamine or DMAP for amide bond formation

  • Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Analytical Characterization

Advanced spectroscopic and chromatographic methods are essential for confirming structure and purity:

TechniqueKey Observations
1^1H NMR- Benzothiazole protons: δ 7.2–8.1 ppm (multiplet)
- Ethyl group: δ 1.3 ppm (triplet), 2.7 ppm (quartet)
- Phenoxy protons: δ 6.8–7.4 ppm (multiplet)
LC-MS[M+H]+^+ at m/z 357.1 (calculated: 356.44)
HPLC Purity>95% (C18 column, acetonitrile/water gradient)

X-ray crystallography of related compounds confirms the planar benzothiazole system and intramolecular hydrogen bonding between the amide NH and thiazole nitrogen .

Pharmacological Profile and Mechanisms

Antimicrobial Activity

Benzothiazole derivatives exhibit broad-spectrum antimicrobial properties. For example, analogs like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide show MIC values of 4–16 µg/mL against S. aureus and E. coli . The phenoxy group in N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide may enhance Gram-positive activity by disrupting cell wall synthesis .

Physicochemical and ADMET Properties

ParameterValueImplications
logP3.8 (predicted)Moderate lipophilicity for BBB penetration
Solubility~25 µM (aqueous, pH 7.4)May require formulation optimization
CYP450 InhibitionLow (CYP3A4, CYP2D6)Reduced drug-drug interaction risk
**Plasma Protein Binding89% (estimated)Prolonged half-life

The ethyl group at the 4-position likely reduces metabolic oxidation compared to unsubstituted benzothiazoles, improving metabolic stability.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamideMorpholinoethyl side chainEnhanced kinase inhibition (IC50_{50} < 100 nM)
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamideFluorine substitutionImproved antibacterial potency (MIC 2 µg/mL)
N-{4-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}-3-phenylpropanamide Benzimidazole coreAntifungal activity (IC50_{50} 5.7 µM)

Challenges and Future Directions

  • Synthetic Scalability: Multi-step synthesis with moderate yields (30–45%) necessitates greener catalytic methods .

  • Selectivity Optimization: Off-target effects on cardiac ion channels observed in benzothiazole derivatives require structural tweaking .

  • Formulation Development: Low aqueous solubility may limit bioavailability, prompting exploration of nanoemulsions or prodrug strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator